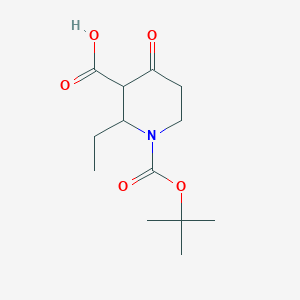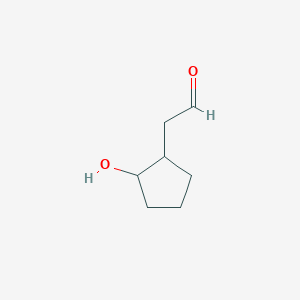
5-(2,2,2-Trifluoroethyl)pyridine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2,2-Trifluoroethyl)pyridine-2-sulfinic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts distinct characteristics to the molecule, making it valuable in synthetic organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-bromo-5-(2,2,2-trifluoroethyl)pyridine with a sulfinic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethyl)pyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoroethyl group under appropriate conditions.
Major Products Formed
Oxidation: 5-(2,2,2-Trifluoroethyl)pyridine-2-sulfonic acid.
Reduction: 5-(2,2,2-Trifluoroethyl)pyridine-2-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,2,2-Trifluoroethyl)pyridine-2-sulfinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-(2,2,2-Trifluoroethyl)pyridine-2-sulfinic acid exerts its effects is primarily related to its ability to interact with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfinic acid group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: A precursor in the synthesis of 5-(2,2,2-Trifluoroethyl)pyridine-2-sulfinic acid.
5-(2,2,2-Trifluoroethyl)pyridine-2-carboxylic acid: Another fluorinated pyridine derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both the trifluoroethyl and sulfinic acid groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex fluorinated molecules and in medicinal chemistry.
Properties
Molecular Formula |
C7H6F3NO2S |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethyl)pyridine-2-sulfinic acid |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)3-5-1-2-6(11-4-5)14(12)13/h1-2,4H,3H2,(H,12,13) |
InChI Key |
CRHFSPMHDCRLJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(F)(F)F)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


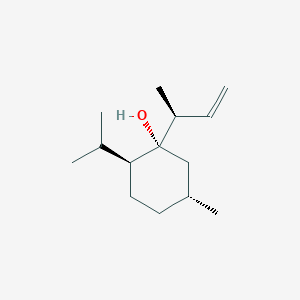
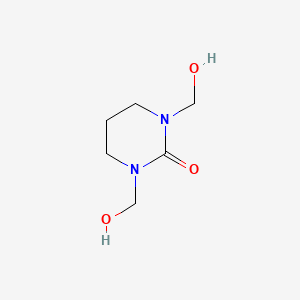
![(4S)-4-((1H-Indazol-3-yl)methyl)-6-(2-((R)-2-(3,5-dimethylbenzyl)piperidin-1-yl)-2-oxoethyl)-1-phenyl-4H-benzo[b][1,2,4]triazolo[4,3-d][1,4]diazepin-5(6H)-one](/img/structure/B12983632.png)
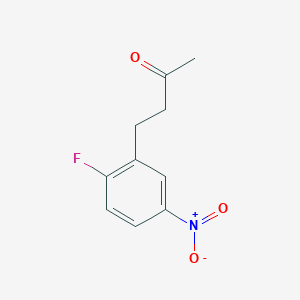
![Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12983664.png)
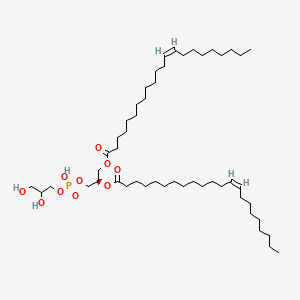
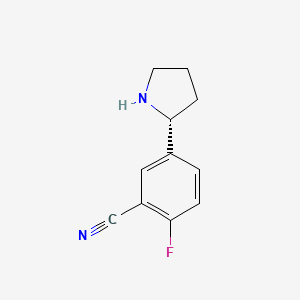

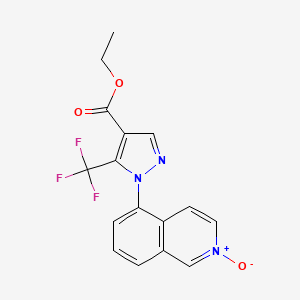
![3-Bromopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12983687.png)
